molecular formula C23H29ClN4O4 B11534607 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-chlorophenoxy)acetohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-chlorophenoxy)acetohydrazide

Cat. No.: B11534607
M. Wt: 461.0 g/mol
InChI Key: VXEOVZUPIQBAHJ-BRJLIKDPSA-N
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Description

    is a complex organic compound with the following chemical formula:

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-chlorophenoxy)acetohydrazide: C22H28ClN5O5\text{C}_{22}\text{H}_{28}\text{ClN}_5\text{O}_5C22​H28​ClN5​O5​

    .
  • It contains functional groups such as an acetohydrazide , a nitrophenyl , and a chlorophenoxy moiety.
  • The compound’s structure features a hydrazide group (N-N bond) and a double bond in the imine (methylidene) linkage.
  • It may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a ligand in coordination chemistry.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, antitumor).

      Industry: Potential use in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. its unique structure warrants further investigation.

    Remember that this information is based on existing knowledge up to a certain point, and additional research may provide more insights

    Properties

    Molecular Formula

    C23H29ClN4O4

    Molecular Weight

    461.0 g/mol

    IUPAC Name

    N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(3-chlorophenoxy)acetamide

    InChI

    InChI=1S/C23H29ClN4O4/c1-16(2)13-27(14-17(3)4)22-9-8-20(28(30)31)10-18(22)12-25-26-23(29)15-32-21-7-5-6-19(24)11-21/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)/b25-12+

    InChI Key

    VXEOVZUPIQBAHJ-BRJLIKDPSA-N

    Isomeric SMILES

    CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC(=CC=C2)Cl

    Canonical SMILES

    CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC(=CC=C2)Cl

    Origin of Product

    United States

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